3-(Piperidin-1-ylsulfonyl)pyridin-4-amine
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Overview
Description
3-(Piperidin-1-ylsulfonyl)pyridin-4-amine is an organic compound with the molecular formula C10H15N3O2S It is a derivative of pyridine and piperidine, featuring a sulfonyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-ylsulfonyl)pyridin-4-amine typically involves the reaction of 4-chloropyridine with piperidine and a sulfonylating agent. One common method includes the following steps:
Nucleophilic Substitution: 4-chloropyridine reacts with piperidine in the presence of a base to form 4-(piperidin-1-yl)pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-ylsulfonyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the sulfonyl group or pyridine ring.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
3-(Piperidin-1-ylsulfonyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-ylsulfonyl)pyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the amine group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-yl)pyridin-4-amine: Lacks the sulfonyl group, which may result in different chemical and biological properties.
4-(Piperidin-1-yl)pyridine: Similar structure but without the amine group, affecting its reactivity and applications.
Piperidine derivatives: A broad class of compounds with varying substituents on the piperidine ring, leading to diverse properties and uses.
Uniqueness
3-(Piperidin-1-ylsulfonyl)pyridin-4-amine is unique due to the presence of both a sulfonyl group and an amine group, which confer distinct chemical reactivity and potential for biological interactions. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H15N3O2S |
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Molecular Weight |
241.31 g/mol |
IUPAC Name |
3-piperidin-1-ylsulfonylpyridin-4-amine |
InChI |
InChI=1S/C10H15N3O2S/c11-9-4-5-12-8-10(9)16(14,15)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12) |
InChI Key |
LYBHJTKAANLLPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N |
Origin of Product |
United States |
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